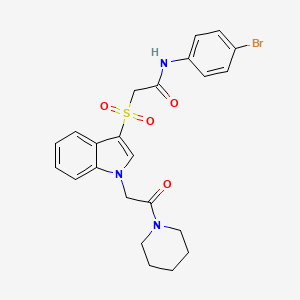![molecular formula C16H13BrN2OS B2918074 2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide CAS No. 1180099-80-2](/img/structure/B2918074.png)
2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide, also known as BPS, is a chemical compound that has been widely used in scientific research. This compound is a member of the class of sulfanylbenzamides, which have been studied for their potential pharmacological properties.
Mecanismo De Acción
The mechanism of action of 2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. 2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide has been shown to bind to the colchicine binding site on tubulin, which prevents the formation of microtubules and disrupts the mitotic spindle. This disruption ultimately leads to cell death.
Biochemical and Physiological Effects:
2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide has been shown to have several biochemical and physiological effects. In addition to its cytotoxicity against cancer cells, 2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide has been shown to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis. 2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide has also been shown to induce autophagy, a cellular process that involves the degradation of cellular components, which may contribute to its cytotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide has several advantages for lab experiments, including its high purity and availability. Additionally, 2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide has been extensively studied for its potential pharmacological properties, making it a well-established compound for scientific research. However, 2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
Several future directions for 2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide research include studying its potential as a therapeutic agent for cancer treatment, optimizing its synthesis method for higher yield and purity, and investigating its potential toxicity and side effects. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide and its potential effects on normal cells.
Métodos De Síntesis
The synthesis of 2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide involves the reaction of 4-bromothiophenol with cyanomethyl phenylacetamide in the presence of a base, such as sodium hydride or potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide. This synthesis method has been optimized for high yield and purity, making 2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide readily available for scientific research purposes.
Aplicaciones Científicas De Investigación
2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide has been extensively studied for its potential pharmacological properties, particularly its activity as a potential anticancer agent. Several studies have shown that 2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide exhibits cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for cancer treatment.
Propiedades
IUPAC Name |
2-(4-bromophenyl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2OS/c17-13-6-8-15(9-7-13)21-12-16(20)19(11-10-18)14-4-2-1-3-5-14/h1-9H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLJKBZCSMTEMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC#N)C(=O)CSC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-{[6-Fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]amino}ethyl)benzenesulfonamide](/img/structure/B2917992.png)
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2917993.png)
![5-Chloro-2-[(2,4-dimethylphenyl)sulfanyl]aniline](/img/structure/B2917994.png)
![1-(2-Methoxyethyl)-3-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)urea](/img/structure/B2917996.png)
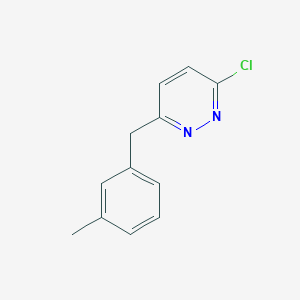
![4-ethoxy-3-fluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2917998.png)
![2-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2918001.png)
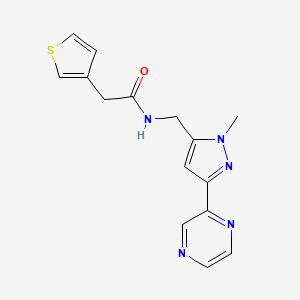
![2-(Benzyloxy)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2918007.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2918008.png)
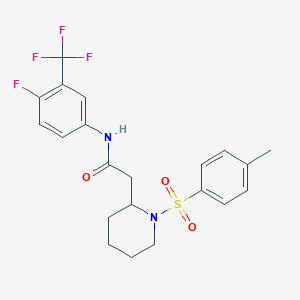
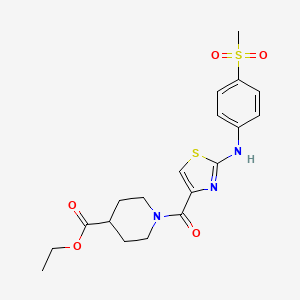
![N-tert-butyl-3-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2918011.png)
